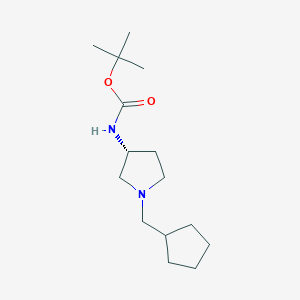

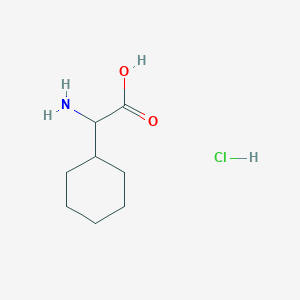

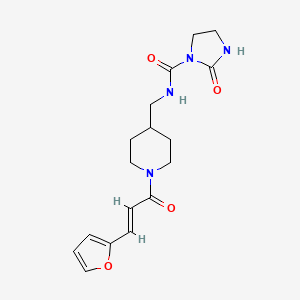

(R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which “®-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate” is likely a part of, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse. For instance, a nickel catalyst and benzaldehyde can enable C(sp3)-H alkylation and arylation of amides and thioethers . Also, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate can generate the corresponding carbamates .科学的研究の応用

Process Development in Drug Manufacture

- Synthesis for Drug Intermediates : It was used in the practical and scalable synthesis of an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).

Antibacterial Agent Development

- Bacterial Deformylase Inhibitor : Analogues of VRC3375, including this compound, were synthesized and studied for their antibacterial activity and minimal toxicity as bacterial deformylase inhibitors (Jain et al., 2003).

Organic Chemistry and Structural Analysis

- Structural Analysis in Organic Compounds : The compound was studied for its crystal structure and hydrogen bonding characteristics (Weber et al., 1995).

- Hydrogen Bond Study : It was part of a study on the hydrogen bonds between acidic protons from alkynes and amides (Baillargeon et al., 2014).

Synthesis Processes

- Efficient Synthesis Process : A seven-step process was designed for the synthesis of this compound, starting from itaconic acid ester, showcasing a simple, cost-efficient, and environmentally friendly approach (Min, 2010).

Drug Synthesis and Development

- Nitrile Anion Cyclization for Drug Synthesis : It was used in a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy (Chung et al., 2005).

Water Oxidation in Chemistry

- Use in Water Oxidation : Part of a study exploring a new family of Ru complexes for water oxidation (Zong & Thummel, 2005).

Anti-Inflammatory Research

- Development of Anti-Inflammatory Agents : Synthesized as part of a series exploring potential anti-inflammatory/analgesic agents (Ikuta et al., 1987).

作用機序

Safety and Hazards

将来の方向性

The future directions for the study of “®-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate” and related compounds could involve further exploration of their potential biological activities. For instance, pyrimidine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

特性

IUPAC Name |

tert-butyl N-[(3R)-1-(cyclopentylmethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-13-8-9-17(11-13)10-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,16,18)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMMRXINDHKRMU-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[6-methoxy-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513803.png)

![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2513806.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2513814.png)

![N-[1-(4-fluorophenyl)ethyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2513818.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole](/img/structure/B2513824.png)